molecular formula C10H15NO3 B12991220 Ethyl 3-oxo-2-azabicyclo[3.2.1]octane-7-carboxylate

Ethyl 3-oxo-2-azabicyclo[3.2.1]octane-7-carboxylate

Cat. No.: B12991220
M. Wt: 197.23 g/mol
InChI Key: VDEKTEHQRCGTJV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-2-azabicyclo[3.2.1]octane-7-carboxylate typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. One common method is the stereoselective cyclization of acyclic starting materials that contain the necessary stereochemical information . Another approach involves desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methodologies used in laboratory settings can be scaled up for industrial applications, involving similar reaction conditions and catalysts to ensure the stereochemical integrity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-2-azabicyclo[3.2.1]octane-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Ethyl 3-oxo-2-azabicyclo[3.2.1]octane-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-2-azabicyclo[3.2.1]octane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-oxo-2-azabicyclo[3.2.1]octane-7-carboxylate is unique due to its specific bicyclic structure and the presence of both an ester and a ketone functional group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

ethyl 3-oxo-2-azabicyclo[3.2.1]octane-7-carboxylate

InChI

InChI=1S/C10H15NO3/c1-2-14-10(13)7-3-6-4-8(7)11-9(12)5-6/h6-8H,2-5H2,1H3,(H,11,12)

InChI Key

VDEKTEHQRCGTJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2CC1NC(=O)C2

Origin of Product

United States

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